![molecular formula C6H16N4O9P2 B1195509 N-Phospho-D-lombricine](/img/structure/B1195509.png)
N-Phospho-D-lombricine
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Overview
Description
N-phospho-D-lombricine is a phosphoramide. It derives from a D-lombricine. It is an enantiomer of a N-phospho-L-lombricine.
Scientific Research Applications
Formation and Precursors
N-Phospho-D-lombricine, primarily found in earthworms, has been a subject of interest due to its role as a phosphagen. Studies have shown that its biological precursor is serine ethanolamine phosphodiester, which suggests a specific biosynthetic pathway involving the transfer of the amidino group of arginine to serine ethanolamine phosphodiester. This insight is crucial for understanding the unique biochemistry of earthworms (Rossiter, Gaffney, Rosenberg, & Ennor, 1960), (Rosenberg & Ennor, 1960).
Enzymatic Interactions
Research has also focused on lombricine kinase, an enzyme involved in the metabolism of N-Phospho-D-lombricine. Understanding the structure and function of this enzyme is key to understanding how earthworms manage their energy resources at a molecular level. This includes studies on the structural aspects of lombricine kinase and its analogies with other phosphagen kinases (Bush et al., 2011).
Biochemical Significance
Furthermore, the biochemical significance of N-Phospho-D-lombricine extends to its role in energy metabolism. Studies have delved into the dynamic between ATP and ADP concentrations in relation to the presence of lombricine, providing insights into how earthworms manage energy under different physiological conditions (van Waarde et al., 1990).
Molecular Biology
On a molecular level, research on the intron/exon structure of the lombricine kinase gene in various species contributes to our understanding of the evolutionary and functional aspects of this enzyme within the phosphagen kinase family. This information is crucial for comparative studies across different species and understanding the evolutionary adaptations related to energy metabolism (Doumen, 2012).
properties
Product Name |
N-Phospho-D-lombricine |
---|---|
Molecular Formula |
C6H16N4O9P2 |
Molecular Weight |
350.16 g/mol |
IUPAC Name |
(2R)-2-amino-3-[2-[[amino-(phosphonoamino)methylidene]amino]ethoxy-hydroxyphosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/t4-/m1/s1 |
InChI Key |
QOYUHKALUMVCHB-SCSAIBSYSA-N |
Isomeric SMILES |
C(COP(=O)(O)OC[C@H](C(=O)O)N)N=C(N)NP(=O)(O)O |
Canonical SMILES |
C(COP(=O)(O)OCC(C(=O)O)N)N=C(N)NP(=O)(O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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